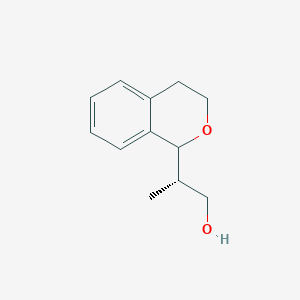
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that belongs to the family of isochromanols. The compound has shown potential in various applications, including medicinal chemistry, drug discovery, and synthetic chemistry.
作用機序
The mechanism of action of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is not fully understood. However, studies have shown that the compound exhibits its biological activities through various pathways. For instance, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation. The compound has also been found to induce apoptosis, which is a programmed cell death process that plays a critical role in the treatment of cancer.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound has potent antitumor activity against various cancer cell lines. The compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antiviral activity against certain viruses, including hepatitis C virus.
実験室実験の利点と制限
One of the significant advantages of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is its high enantioselectivity, which makes it an ideal chiral building block for the synthesis of complex molecules. The compound is also readily available, and its synthesis can be easily scaled up. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research on (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol. One of the significant directions is the development of new drugs based on the compound's biological activities. The compound's potent antitumor and anti-inflammatory activities make it an attractive lead compound for the development of new drugs. Another direction is the synthesis of new derivatives of the compound with improved solubility and biological activities. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its biological activities.
合成法
The synthesis of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reduction of the corresponding ketone using a chiral reducing agent. This method yields a highly enantioselective product. Another method involves the use of a Lewis acid catalyst to promote the intramolecular cyclization of an appropriate precursor. This method is highly efficient and produces a high yield of the desired product.
科学的研究の応用
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has shown potential in various scientific research applications. One of the significant applications is in medicinal chemistry, where the compound has been found to exhibit potent biological activities. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties. The compound has also been used in drug discovery, where it has been used as a lead compound for the development of new drugs. In synthetic chemistry, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has been used as a chiral building block for the synthesis of complex molecules.
特性
IUPAC Name |
(2S)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12-13H,6-8H2,1H3/t9-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNXRCTQIVZCY-QHGLUPRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


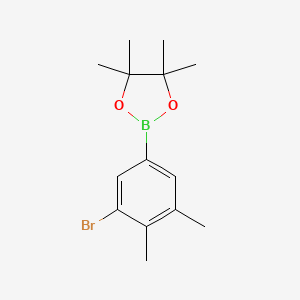
![1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone](/img/structure/B2426936.png)


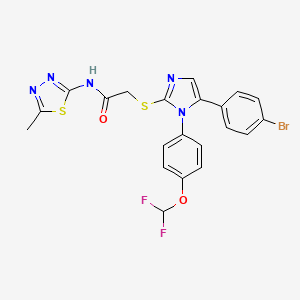
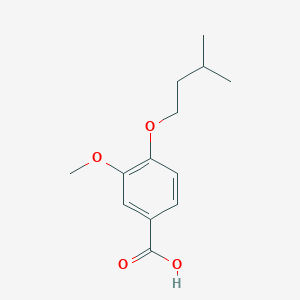
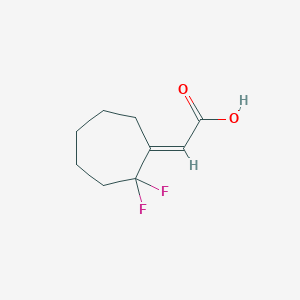
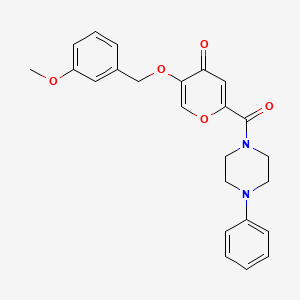
![2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426945.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)
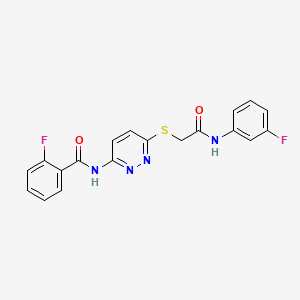
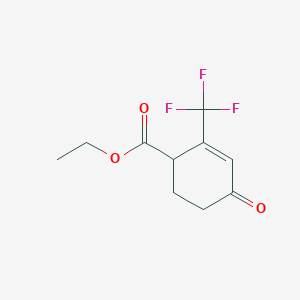
![2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2426950.png)